molecular formula C12H16O4 B14356066 Propyl (4-methoxyphenoxy)acetate CAS No. 91555-21-4

Propyl (4-methoxyphenoxy)acetate

Cat. No.: B14356066
CAS No.: 91555-21-4
M. Wt: 224.25 g/mol
InChI Key: MMBLAASUCHPOQN-UHFFFAOYSA-N
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Description

Propyl (4-methoxyphenoxy)acetate is an ester derivative featuring a propyl ester group linked to a (4-methoxyphenoxy)acetic acid backbone. The 4-methoxyphenoxy moiety likely enhances its aromatic properties, distinguishing it from simpler alkyl acetates like n-propyl acetate.

Properties

CAS No.

91555-21-4

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

propyl 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C12H16O4/c1-3-8-15-12(13)9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

MMBLAASUCHPOQN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (4-methoxyphenoxy)acetate can be synthesized through the esterification reaction between propanol and 4-methoxyphenoxyacetic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

4-methoxyphenoxyacetic acid+propanolH2SO4Propyl (4-methoxyphenoxy)acetate+H2O\text{4-methoxyphenoxyacetic acid} + \text{propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-methoxyphenoxyacetic acid+propanolH2​SO4​​Propyl (4-methoxyphenoxy)acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl (4-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxyphenoxyacetic acid and propanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.

Major Products Formed

    Hydrolysis: 4-methoxyphenoxyacetic acid and propanol.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Substituted derivatives of the original compound, such as nitro or bromo derivatives.

Scientific Research Applications

Propyl (4-methoxyphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

  • n-Propyl Acetate : A simple alkyl acetate used as a solvent and flavoring agent.
  • Butyl, Pentyl, and Hexyl Acetates : Longer-chain alkyl acetates with varied volatility and solubility.
  • Ethyl (4-Acetylphenoxy)Acetate: An aromatic acetate with an acetylphenoxy group.
  • Methyl (2-Hydroxy-4-Methoxyphenyl)Acetate : A structurally similar compound with hydroxyl and methoxy substituents.

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/100ml) Vapor Pressure (mm Hg)
Propyl (4-Methoxyphenoxy)Acetate Inferred C12H16O4 Estimated ~224.26 Predicted >200 Low (<1) Low (<10)
n-Propyl Acetate C5H10O2 102.07 101.6 1.6 (at 16°C) 67.21
Butyl Acetate C6H12O2 116.16 ~126 0.7 ~10
Methyl (2-Hydroxy-4-Methoxyphenyl)Acetate C10H12O4 196.20 Not reported Moderate Not reported

Key Observations :

  • Volatility: n-Propyl acetate exhibits significantly higher vapor pressure (67.21 mm Hg) than longer-chain esters (e.g., butyl acetate: ~10 mm Hg). This compound, with its bulky aromatic group, is predicted to have even lower volatility .
  • Solubility: Increased alkyl chain length reduces water solubility (e.g., butyl acetate: 0.7 g/100ml vs. n-propyl acetate: 1.6 g/100ml). The aromatic substituents in this compound likely further reduce solubility.
  • Thermal Stability : Higher molecular weight and aromaticity may increase boiling points compared to linear alkyl acetates.
Table 2: Functional Differences
Compound Primary Use Biosynthetic Notes
n-Propyl Acetate Industrial solvent, flavoring agent Minimal genetic regulation in biosynthesis
Hexyl Acetate Flavoring (fruity notes) High concentration variability in plants
This compound Pharmaceutical intermediates Likely complex synthesis due to aromaticity

Vapor-Phase Behavior

Evidence from vapor-phase concentration studies highlights the impact of alkyl chain length:

  • Maximum Differences in Estimates: Propyl acetate (0.3-fold), pentyl acetate (3.6-fold), hexyl acetate (2.3-fold) . This suggests that this compound, with its aromatic structure, would exhibit even lower vapor-phase concentrations than linear esters.

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